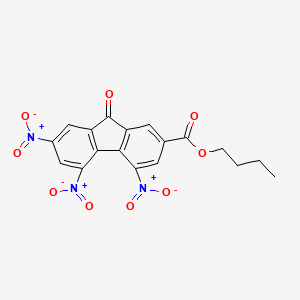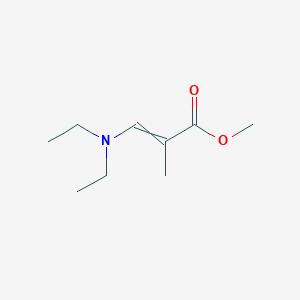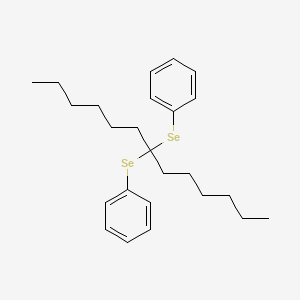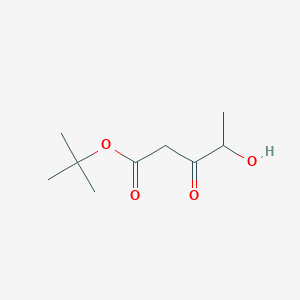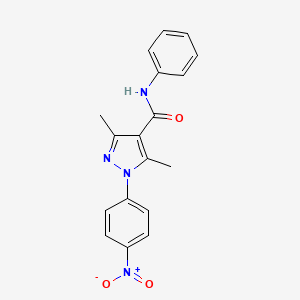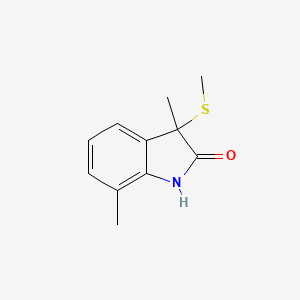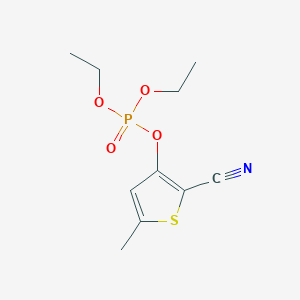
2-Cyano-5-methylthiophen-3-yl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-methylthiophen-3-yl diethyl phosphate is a chemical compound that belongs to the class of organophosphorus compounds It features a thiophene ring substituted with a cyano group and a methyl group, along with a diethyl phosphate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-methylthiophen-3-yl diethyl phosphate typically involves the reaction of 2-Cyano-5-methylthiophene with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Cyano-5-methylthiophene+Diethyl phosphorochloridate→2-Cyano-5-methylthiophen-3-yl diethyl phosphate+HCl
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-5-methylthiophen-3-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The diethyl phosphate ester can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the diethyl phosphate ester in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Phosphate esters with different substituents.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-methylthiophen-3-yl diethyl phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-Cyano-5-methylthiophen-3-yl diethyl phosphate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano group and the phosphate ester play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-5-methylthiophene: Lacks the diethyl phosphate ester but shares the thiophene core.
Diethyl phosphorochloridate: Contains the diethyl phosphate ester but lacks the thiophene ring.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
2-Cyano-5-methylthiophen-3-yl diethyl phosphate is unique due to the combination of the cyano group, methyl group, and diethyl phosphate ester on the thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
61124-91-2 |
|---|---|
Molekularformel |
C10H14NO4PS |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
(2-cyano-5-methylthiophen-3-yl) diethyl phosphate |
InChI |
InChI=1S/C10H14NO4PS/c1-4-13-16(12,14-5-2)15-9-6-8(3)17-10(9)7-11/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
WVKVYRUXEXDTBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=C(SC(=C1)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)
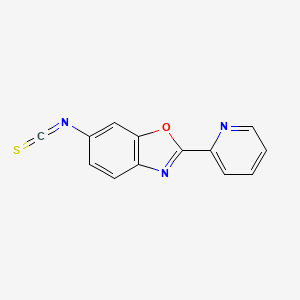
![Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate](/img/structure/B14583359.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)
